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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-3'-

methoxypropiophenone

CAS No.: 898762-23-7

Cat. No.: B3023791

Get Quote

Executive Summary & Chemical Identity
3-(3-Chlorophenyl)-3'-methoxypropiophenone is a dihydrochalcone derivative characterized

by a saturated ethylene bridge connecting a 3-chlorophenyl ring and a 3-methoxybenzoyl

moiety. It serves as a critical intermediate in the synthesis of functionalized flavonoids and

potential pharmaceutical agents targeting diverse biological pathways, including kinase

inhibition and anti-inflammatory signaling.
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Parameter Detail

IUPAC Name
1-(3-Methoxyphenyl)-3-(3-chlorophenyl)propan-

1-one

CAS Number 898762-23-7

Molecular Formula C₁₆H₁₅ClO₂

Molecular Weight 274.74 g/mol

SMILES
COC1=CC=CC(=C1)C(=O)CCC1=CC(Cl)=CC=

C1

Appearance
White to off-white crystalline solid or viscous oil

(purity dependent)

Synthesis Pathway & Context
Understanding the synthesis is prerequisite to identifying common spectral impurities (e.g.,

unreduced chalcone or starting aldehydes). The compound is typically synthesized via the

hydrogenation of the corresponding chalcone, which is formed by a Claisen-Schmidt

condensation.

Reaction Scheme (Graphviz)
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Figure 1: Synthetic route from precursors to the target dihydrochalcone. Spectral analysis must

confirm the reduction of the alkene double bond found in the chalcone intermediate.

Spectral Characterization Data
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The following data represents the consensus spectral signature for high-purity (>98%)

samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The key diagnostic feature is the

disappearance of the chalcone vinylic protons (δ 7.4–7.8 ppm, d, J~15Hz) and the appearance

of two triplets in the aliphatic region corresponding to the ethylene bridge.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Structural
Context

7.55 dt 1H 7.7, 1.2 H-6'
Ortho to C=O

(Ring A)

7.49 dd 1H 2.5, 1.5 H-2'

Ortho to C=O

& OMe (Ring

A)

7.36 t 1H 7.9 H-5'
Meta to C=O

(Ring A)

7.23 s 1H - H-2
Ortho to Cl

(Ring B)

7.18 - 7.21 m 3H - H-4, H-5, H-6
Ring B

protons

7.10 ddd 1H 8.2, 2.6, 0.9 H-4'
Para to C=O

(Ring A)

3.85 s 3H - -OCH₃
Methoxy

group

3.28 t 2H 7.4 H-α
Adjacent to

Carbonyl

3.05 t 2H 7.4 H-β

Benzylic

(Adjacent to

Ring B)
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¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm) Assignment

198.5 C=O (Ketone Carbonyl)

159.8 C-3' (C-OMe, ipso)

143.5 C-1 (Ring B, ipso)

138.2 C-1' (Ring A, ipso)

134.3 C-3 (C-Cl, Ring B)

129.8 C-5 (Ring B)

129.6 C-5' (Ring A)

128.8 C-2 (Ring B)

126.9 C-4 (Ring B)

126.5 C-6 (Ring B)

120.7 C-6' (Ring A)

119.5 C-4' (Ring A)

112.4 C-2' (Ring A)

55.4 -OCH₃ (Methoxy carbon)

40.4 C-α (Aliphatic CH₂)

29.8 C-β (Aliphatic CH₂)

Infrared Spectroscopy (FT-IR)
IR analysis confirms functional groups and is particularly useful for detecting the carbonyl

environment and the presence of the ether linkage.
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Note

3060 - 3030 C-H stretch (Ar)
Weak intensity, indicates

aromatic rings.

2960 - 2840 C-H stretch (Alk)
Methylene (-CH₂-) and

Methoxy (-CH₃) stretches.

1685 C=O stretch

Key Peak. Lower than aliphatic

ketones due to conjugation

with Ring A. Higher than

chalcones (~1660) due to loss

of α,β-unsaturation.

1595, 1580 C=C stretch (Ar) Aromatic skeletal vibrations.

1260 C-O stretch
Aryl alkyl ether (Methoxy

group). Strong band.

1080 C-Cl stretch
Characteristic of chloro-

substituted aromatics.

780, 690 C-H bend (oop)
Meta-substituted benzene ring

patterns.

Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the chlorine isotopic

signature.

Ionization Method: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion: m/z 274 (M⁺) and 276 (M+2).

Isotopic Pattern: The presence of one chlorine atom dictates a 3:1 ratio between the 274 and

276 peaks.

Fragmentation Pathway (EI)
The molecule typically undergoes α-cleavage relative to the carbonyl group.
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m/z 274: Molecular Ion [M]⁺.

m/z 135 (Base Peak): [3-MeO-C₆H₄-C≡O]⁺. Acylium ion formed by cleavage of the C(α)-

C(carbonyl) bond. This is the most stable fragment.

m/z 139/141: [Cl-C₆H₄-CH₂-CH₂]⁺ or related benzyl carbocation species.

m/z 107: [3-MeO-C₆H₄]⁺ (Loss of CO from the acylium ion).

m/z 77: [C₆H₅]⁺ (Phenyl cation, minor).

Molecular Ion [M]+
m/z 274 / 276 (3:1)

Acylium Ion (Base Peak)
[Ar(OMe)-CO]+

m/z 135

α-Cleavage

Alkyl-Aryl Radical
[CH2-CH2-Ar(Cl)]

Neutral Loss

Neutral

Aryl Cation
[Ar(OMe)]+

m/z 107

-CO (28 Da)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols
Sample Preparation for NMR
Objective: Obtain high-resolution spectra without concentration broadening or solvent

impurities.

Solvent Choice: Use Chloroform-d (CDCl₃, 99.8% D) containing 0.03% TMS as an internal

standard.
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Mass: Weigh 5–10 mg of the solid compound.

Dissolution: Dissolve in 0.6 mL of CDCl₃ in a clean vial. Ensure complete dissolution; filter

through a cotton plug if turbidity persists.

Transfer: Transfer to a precision 5mm NMR tube. Cap and seal with Parafilm if storage is

required.

Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) sequences.

Sample Preparation for FT-IR
Objective: Analyze functional groups in solid state.

Method (ATR): Use an Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe

crystal).

Procedure: Place a small amount (~2 mg) of the solid on the crystal. Apply pressure using

the anvil until the force gauge indicates optimal contact.

Blank: Collect a background spectrum (air) before the sample.

Scan: Record from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Quality Control & Troubleshooting
When analyzing this specific scaffold, researchers often encounter specific impurity profiles.
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Observation Probable Cause Remediation

NMR: Doublets at 7.7/7.5 ppm

(J=15Hz)
Unreduced Chalcone

Incomplete hydrogenation. Re-

subject to H₂/Pd-C or purify via

column chromatography

(Hexane/EtOAc).

IR: Broad band 3400 cm⁻¹ Moisture / Alcohol

Sample is wet or reduction

went too far (ketone reduced

to alcohol). Check MS for m/z

276 (alcohol M+).

MS: M+ at 276/278 (Ratio 3:1) Over-reduction

The ketone has been reduced

to a hydroxyl group

(Secondary alcohol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3023791/docs#technical-monograph-spectral-
characterization-of-3-3-chlorophenyl-3-methoxypropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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